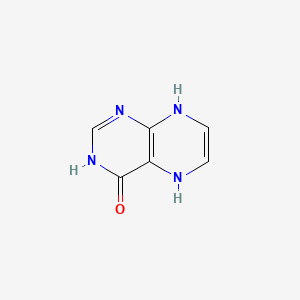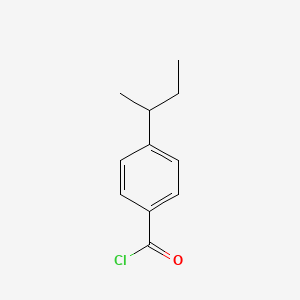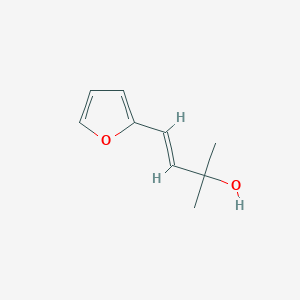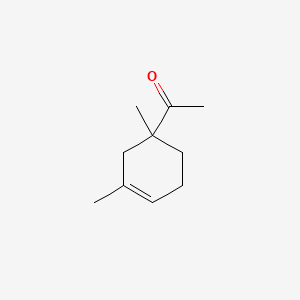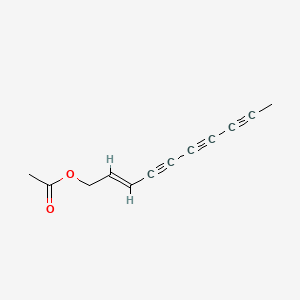
2-Decene-4,6,8-triyn-1-ol, acetate, (E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-2-Decene-4,6,8-triyn-1-ol acetate is a chemical compound with a unique structure characterized by multiple triple bonds and an acetate functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Decene-4,6,8-triyn-1-ol acetate typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of acetylene derivatives and aldehydes under specific reaction conditions to form the desired product. The reaction conditions often include the use of catalysts, such as palladium or copper, to facilitate the formation of the triple bonds.
Industrial Production Methods
Industrial production of (E)-2-Decene-4,6,8-triyn-1-ol acetate may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and chromatography, are common in industrial settings to produce this compound efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-2-Decene-4,6,8-triyn-1-ol acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to different derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) is often used for reduction reactions.
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (NH₂) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
(E)-2-Decene-4,6,8-triyn-1-ol acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (E)-2-Decene-4,6,8-triyn-1-ol acetate involves its interaction with specific molecular targets and pathways. The compound’s multiple triple bonds and acetate group allow it to participate in various biochemical reactions. For example, it can inhibit certain enzymes or interact with cellular membranes, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Decyne-4,6,8-triyn-1-ol: Similar structure but lacks the acetate group.
2-Decene-4,6,8-triyn-1-ol: Similar structure but lacks the acetate group.
2-Decene-4,6,8-triyn-1-ol methyl ester: Similar structure but has a methyl ester group instead of an acetate group.
Uniqueness
(E)-2-Decene-4,6,8-triyn-1-ol acetate is unique due to the presence of both multiple triple bonds and an acetate functional group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
52940-10-0 |
|---|---|
Formule moléculaire |
C12H10O2 |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
[(E)-dec-2-en-4,6,8-triynyl] acetate |
InChI |
InChI=1S/C12H10O2/c1-3-4-5-6-7-8-9-10-11-14-12(2)13/h9-10H,11H2,1-2H3/b10-9+ |
Clé InChI |
GXUIUUBXOVYQEP-MDZDMXLPSA-N |
SMILES isomérique |
CC#CC#CC#C/C=C/COC(=O)C |
SMILES canonique |
CC#CC#CC#CC=CCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetamide,N-cyclopropyl-2-[(2-ethyl-5,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807444.png)
![[(2R,3S,5R)-3-carboxyoxy-5-(5-chloro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl hydrogen carbonate](/img/structure/B13807445.png)
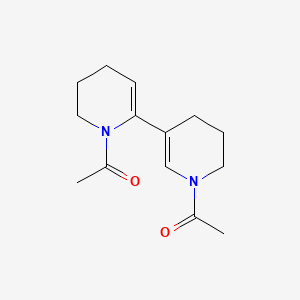
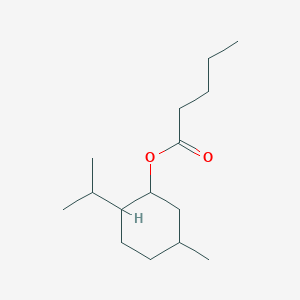
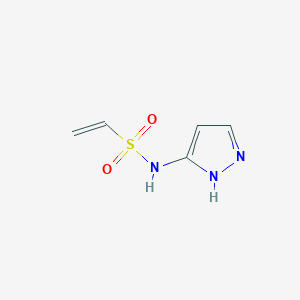
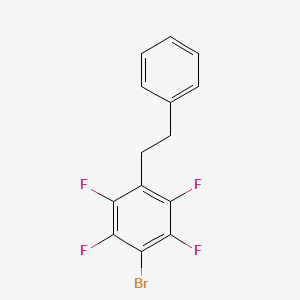
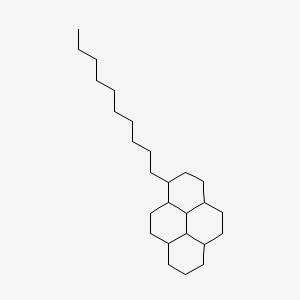
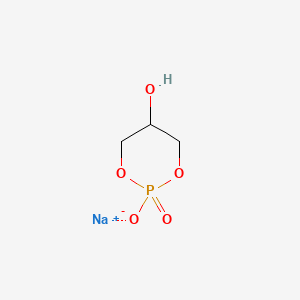
![10-[(Trifluoroacetyl)amino]-1-decanol](/img/structure/B13807473.png)
![Acetamide,N-cyclopentyl-2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-](/img/structure/B13807487.png)
